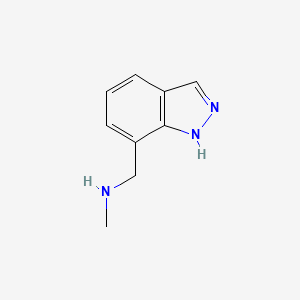
(1-Bromocyclopropyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromocyclopropyl)trimethylsilane is an organosilicon compound with the molecular formula C6H13BrSi It is characterized by a cyclopropyl ring bonded to a bromine atom and a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromocyclopropyl)trimethylsilane typically involves the reaction of cyclopropyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropyl bromide+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromocyclopropyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form cyclopropyltrimethylsilane.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyltrimethylsilane oxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as molybdenum oxide.
Major Products Formed
Substitution: Cyclopropyltrimethylsilane derivatives.
Reduction: Cyclopropyltrimethylsilane.
Oxidation: Cyclopropyltrimethylsilane oxide.
Wissenschaftliche Forschungsanwendungen
(1-Bromocyclopropyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Bromocyclopropyl)trimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the cyclopropyl ring to participate in substitution and addition reactions. The trimethylsilane group can stabilize reaction intermediates, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyltrimethylsilane: Lacks the bromine atom, making it less reactive in substitution reactions.
(1-Chlorocyclopropyl)trimethylsilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
(1-Iodocyclopropyl)trimethylsilane: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity.
Uniqueness
(1-Bromocyclopropyl)trimethylsilane is unique due to the presence of both a cyclopropyl ring and a bromine atom, which confer distinct reactivity patterns. The trimethylsilane group further enhances its stability and utility in various chemical reactions.
Eigenschaften
Molekularformel |
C6H13BrSi |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
(1-bromocyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C6H13BrSi/c1-8(2,3)6(7)4-5-6/h4-5H2,1-3H3 |
InChI-Schlüssel |
CXFXQUNLEMRSLD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(CC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)




![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)



![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)




